molecular formula C16H19NO B1432354 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde CAS No. 1350760-90-5

5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1432354
CAS No.: 1350760-90-5
M. Wt: 241.33 g/mol
InChI Key: MPNJYFKLYGABLX-UHFFFAOYSA-N
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Description

5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H19NO and its molecular weight is 241.33 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives .

Mode of Action

The specific mode of action of This compound Indole derivatives are known to interact with their targets, causing various biological effects . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

The exact biochemical pathways affected by This compound Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

The specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The pharmacokinetic properties of indole derivatives can vary widely, influencing their bioavailability and therapeutic potential .

Result of Action

The molecular and cellular effects of This compound Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound The biological activity of indole derivatives can be influenced by various factors, including their chemical structure and the conditions under which they are synthesized .

Biochemical Analysis

Biochemical Properties

5-cyclopropyl-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain receptors, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival . Furthermore, this compound can alter the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell growth and death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in signal transduction pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency. In vitro studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . In vivo studies indicate that it may undergo metabolic degradation, leading to the formation of inactive metabolites . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal adverse effects and can modulate specific biochemical pathways effectively . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating that there is a narrow therapeutic window for the safe and effective use of this compound .

Properties

IUPAC Name

5-cyclopropyl-7-methyl-1-propan-2-ylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-10(2)17-8-14(9-18)15-7-13(12-4-5-12)6-11(3)16(15)17/h6-10,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNJYFKLYGABLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N(C=C2C=O)C(C)C)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101161860
Record name 5-Cyclopropyl-7-methyl-1-(1-methylethyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350760-90-5
Record name 5-Cyclopropyl-7-methyl-1-(1-methylethyl)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350760-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclopropyl-7-methyl-1-(1-methylethyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101161860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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